molecular formula C17H26N2O3 B1273743 Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 622381-67-3

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1273743
CAS No.: 622381-67-3
M. Wt: 306.4 g/mol
InChI Key: KLDBKWMXUMLYJO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,20H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDBKWMXUMLYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383738
Record name tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622381-67-3
Record name tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination with Sodium Borohydride

A widely adopted method involves reductive amination of tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. The aldehyde intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0–20°C for 2 hours.

Procedure :

  • Dissolve tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate (4.0 g, 13.8 mmol) in methanol (69 mL).
  • Add NaBH₄ (0.87 g, 20.7 mmol) at 0°C.
  • Stir at room temperature for 2 hours, then quench with water.
  • Extract with dichloromethane, dry over Na₂SO₄, and purify via silica chromatography (petroleum ether:ethyl acetate = 5:1).

Yield : 89%.

Two-Step Carboxylate Reduction

An alternative approach reduces a carboxylic acid precursor in two stages:

Step 1 : Activation of tert-butyl 4-(4-carboxybenzyl)piperazine-1-carboxylate with isobutyl chloroformate.

  • Reagents: Isobutyl chloroformate, N-methylmorpholine in THF at 0°C.
    Step 2 : Reduction using NaBH₄ in water.
  • Conditions: 0–20°C for 2 hours.

Overall Yield : 23% (due to intermediate purification losses).

Industrial-Scale Synthesis

Optimized protocols for large-scale production employ continuous flow reactors to enhance yield and reduce costs. Key modifications include:

  • Catalyst : Palladium on carbon (Pd/C) for hydrogenation.
  • Solvent System : Ethanol/water mixtures for improved solubility.
  • Throughput : 500 g batches with >85% purity.

Comparative Analysis of Methods

Method Key Reagents Temperature Time Yield Scalability
Reductive Amination NaBH₄, MeOH 0–20°C 2 h 89% High
Two-Step Reduction Isobutyl chloroformate, NaBH₄ 0–20°C 2.75 h 23% Moderate
Industrial Flow Reactor Pd/C, H₂ 50–80°C 6 h 85% Commercial

Critical Reaction Parameters

Solvent Selection

  • Methanol : Preferred for NaBH₄ due to its polar protic nature, enhancing reduction kinetics.
  • THF/Water : Used in two-step methods to stabilize reactive intermediates.

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group is critical for preventing side reactions during hydroxymethylation. Deprotection under acidic conditions (e.g., HCl/dioxane) is avoided until final stages.

Challenges and Optimization

Byproduct Formation

  • Over-Reduction : Excess NaBH₄ may reduce the benzyl ether; controlled stoichiometry (1:1.5 substrate:NaBH₄) mitigates this.
  • Epimerization : Chiral centers in tetrahydro-1(2H)-pyrazinecarboxylate require low-temperature conditions.

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/petroleum ether gradients achieves >95% purity.
  • Crystallization : Ethanol/water recrystallization removes residual borate salts.

Emerging Methodologies

Enzymatic Hydroxymethylation

Recent studies explore lipase-catalyzed reactions for stereoselective hydroxymethylation, reducing reliance on harsh reductants.

Photoredox Catalysis

Visible-light-mediated protocols using Ru(bpy)₃²⁺ show promise for mild, scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate has been investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of tetrahydro-pyrazines have shown activity against various cancer cell lines. Studies are ongoing to evaluate the specific efficacy of this compound in inhibiting tumor growth and metastasis.

Neuroprotective Effects

The compound's potential neuroprotective effects are being explored, particularly in the context of neurodegenerative diseases. Similar compounds have been reported to enhance neuronal survival and function, suggesting that this compound may offer protective benefits in models of diseases like Alzheimer's and Parkinson's.

Agrochemicals

The agricultural sector is increasingly interested in compounds that can enhance crop yield and resistance to pests. This compound may serve as a lead compound for developing new agrochemicals.

Pest Resistance

Compounds similar to this pyrazine derivative have been evaluated for their ability to act as insecticides or fungicides. Research is needed to determine the effectiveness of this compound against specific agricultural pests.

Plant Growth Regulation

There is also potential for this compound to act as a plant growth regulator, promoting growth under stress conditions or enhancing nutrient uptake.

Material Science

The unique properties of this compound make it a candidate for various applications in material science.

Polymer Chemistry

In polymer synthesis, this compound can be utilized as a monomer or additive to improve the properties of polymers, such as flexibility and thermal stability.

Coatings and Adhesives

Its chemical structure may also lend itself to applications in coatings and adhesives, where enhanced adhesion and durability are required.

Table: Summary of Applications

Application AreaPotential UsesCurrent Research Focus
Medicinal ChemistryAnticancer agents, Neuroprotective drugsEfficacy against cancer cell lines, neuroprotection studies
AgrochemicalsInsecticides, Plant growth regulatorsEffectiveness against pests, growth enhancement
Material SciencePolymer additives, CoatingsImprovement of polymer properties, adhesive applications

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of tetrahydro-pyrazine derivatives on breast cancer cell lines. Results indicated significant apoptosis induction in treated cells compared to controls (Journal of Medicinal Chemistry, 2023).

Case Study 2: Neuroprotection

In animal models of neurodegeneration, similar compounds demonstrated a reduction in cognitive decline and neuronal loss (Neuroscience Letters, 2023). Further studies are planned to assess the specific role of this compound.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substituent Placement

(a) tert-Butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate
  • CAS RN : 179250-28-3
  • Molecular Formula : C₁₆H₂₄N₂O₃ (same as target compound)
  • Melting Point : 67–71°C .

Key Differences :

  • The hydroxymethyl group is at the 2-position of the benzyl ring instead of the 4-position.
  • Physical Properties : Lower melting point indicates reduced crystallinity compared to the 4-isomer, likely due to less efficient packing of the ortho-substituted derivative.
  • Applications : Similar use in cross-coupling reactions, but regioselectivity in synthesis may differ due to steric effects .
(b) tert-Butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate
  • CAS RN : 500013-39-8
  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Data: Limited commercial availability; primarily used in niche synthetic routes .

Functional Group Variants

(a) tert-Butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate
  • CAS RN : 1017782-56-7
  • Molecular Formula : C₁₄H₂₁ClN₄O₃
  • Key Feature : Chlorine and hydroxymethyl groups on a pyrimidine ring.
  • Applications : Enhanced reactivity in nucleophilic substitutions due to electron-withdrawing chlorine .
(b) tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)tetrahydro-1(2H)-pyrazinecarboxylate
  • CAS RN : 1864074-89-4
  • Molecular Formula : C₁₅H₂₃N₃O₃
  • Key Feature: Cyano group and tetrahydropyran ring.
  • Applications : Versatile intermediate for introducing polar functional groups in drug discovery .

Limitations and Challenges

  • Steric Hindrance : Bulkier substituents (e.g., 2-hydroxymethyl isomer) may reduce reaction yields in crowded transition states .
  • Solubility : Hydrophobic tert-butyl groups necessitate polar solvents (e.g., DMF/H₂O) for reactions .

Biological Activity

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate, with the CAS number 622381-67-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C17H26N2O3
  • Molecular Weight: 306.406 g/mol
  • IUPAC Name: tert-butyl 4-[4-(hydroxymethyl)phenyl]methylpiperazine-1-carboxylate
  • Purity: ≥95%

The compound features a tetrahydropyridine ring structure, which is significant for its interaction with biological targets. The presence of the hydroxymethyl and tert-butyl groups contributes to its solubility and potential biological activity.

Research indicates that compounds with similar piperazine scaffolds exhibit various biological activities, including receptor modulation. The structural features of this compound suggest it may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antioxidant Properties

Studies have shown that compounds containing hydroxymethyl groups can exhibit antioxidant properties. The presence of the hydroxymethyl group in this compound may enhance its ability to scavenge free radicals, thus contributing to cellular protection against oxidative stress.

Neuroprotective Effects

Research on related compounds suggests potential neuroprotective effects. For instance, piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in neurodegenerative disorders. Preliminary studies indicate that this compound may similarly influence neuronal health and function.

Study 1: Neurotransmitter Modulation

A study published in a peer-reviewed journal explored the effects of piperazine derivatives on neurotransmitter receptors. It was found that modifications at the piperazine ring significantly altered binding affinity and activity at the delta-opioid receptor, suggesting that similar modifications in this compound could yield significant biological effects on receptor activity .

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that related compounds exhibited significant antioxidant activity. The hydroxymethyl group was crucial for enhancing radical scavenging capabilities. Future studies are needed to quantify the antioxidant potential of this compound specifically .

Summary of Biological Activities

Activity Description
AntioxidantPotential to scavenge free radicals and reduce oxidative stress .
NeuroprotectivePossible modulation of neurotransmitter systems; further research required .
Receptor InteractionLikely influences receptor activity based on structural similarities .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the piperazine ring via coupling reactions, such as the condensation of 1,1-dimethylethylamine with a functionalized carboxylic acid derivative.
  • Step 2 : Introduction of the 4-(hydroxymethyl)benzyl group through nucleophilic substitution or reductive amination.
  • Step 3 : Protection of the hydroxyl group using tert-butyloxycarbonyl (Boc) under anhydrous conditions (e.g., Boc-anhydride in THF or DCM).
    Purification often employs silica gel chromatography, and yields depend on reaction optimization (e.g., solvent choice, temperature) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for verification?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify protons and carbons in the piperazine ring (e.g., δ 1.46 ppm for tert-butyl protons) and hydroxymethyl group (δ 4.6–4.8 ppm for -CH2_2OH) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 292.37 for C16_{16}H24_{24}N2_2O3_3) .
  • Melting Point Analysis : Consistency with literature values (e.g., 67–71°C) validates purity .

Q. What are the recommended storage conditions to maintain compound stability?

  • Store at 0–8°C in airtight, light-resistant containers under inert gas (e.g., N2_2) to prevent hydrolysis of the Boc group or oxidation of the hydroxymethyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Conflicting spectral data (e.g., unexpected NMR peaks or MS fragments) may arise from:

  • Impurities : Verify purity via HPLC or TLC.
  • Tautomerism/Conformational Isomerism : Use variable-temperature NMR to observe dynamic equilibria .
  • Stereochemical Ambiguity : Employ X-ray crystallography (as in ) or NOESY experiments to confirm spatial arrangements .

Q. What strategies optimize synthesis yields when scaling up the reaction?

  • Solvent Optimization : Replace THF with higher-boiling solvents (e.g., DMF) to improve reaction homogeneity at larger scales .
  • Catalyst Screening : Test palladium or enzyme catalysts for selective coupling steps .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. How does this compound serve as a precursor in drug discovery?

  • Functionalization : The hydroxymethyl group can be oxidized to a carboxylic acid for peptide coupling or esterified for prodrug design .
  • Bioisosteric Replacements : Modify the piperazine ring to mimic natural ligands (e.g., serotonin receptor analogs) .
  • In vitro Screening : Use SPR (Surface Plasmon Resonance) or fluorescence polarization assays to evaluate binding affinity to biological targets .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • LogP Calculation : Tools like MarvinSketch estimate hydrophobicity (LogP ≈ 2.1), guiding solubility assessments .
  • ADMET Prediction : Software such as SwissADME evaluates metabolic stability (e.g., susceptibility to CYP450 enzymes) and blood-brain barrier penetration .

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